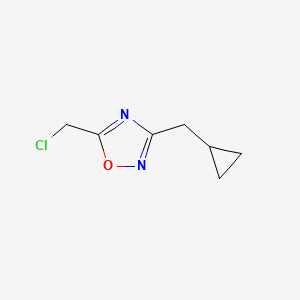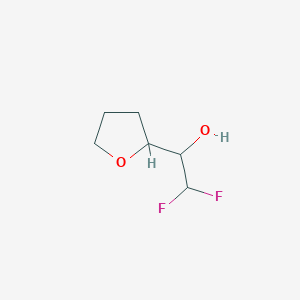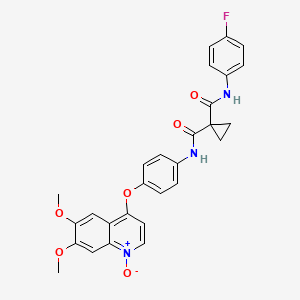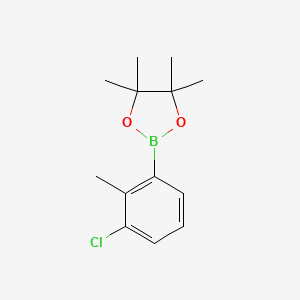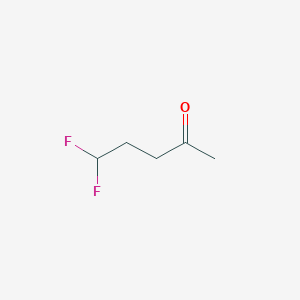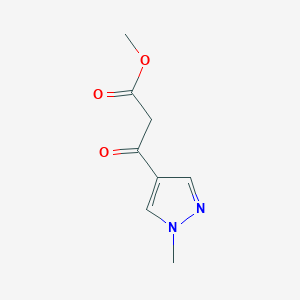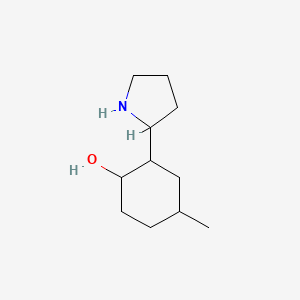
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Overview
Description
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1559314-99-6 . It has a molecular weight of 183.29 and its IUPAC name is 4-methyl-2-(2-pyrrolidinyl)cyclohexanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 . This indicates the molecular formula of the compound is C11H21NO .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 183.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Unusual Regio- and Stereo-Chemistry
Research into compounds similar to 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol has revealed unique regio- and stereo-chemical behaviors in reactions. For instance, pyrrolidin-1-yl-4-t-butylcyclohexene exhibits both antiparallel and parallel attacks in reactions with certain sulphones, highlighting regiospecific addition patterns that depend on the starting sulphone's configuration (Fabrissin et al., 1980).
Crystal Packing Interactions
The crystal structures of isomeric compounds featuring cyclohexane diamines and pyridine rings have been studied to understand the effect of C–H⋯N, C–H⋯π, and π⋯π interactions on their packing. These interactions are crucial for the molecular conformation and overall structural stability, emphasizing the role of accessible groups in facilitating intermolecular interactions (Lai et al., 2006).
Reduction and Synthesis Applications
The reduction of enaminones to produce various organic compounds, including α,β-unsaturated aldehydes, demonstrates the potential of this compound derivatives in synthetic chemistry. Such reactions provide a pathway to synthesize important organic intermediates with specific structural features (Carlsson & Lawesson, 1982).
Intramolecular Hydrogen Bonding
The conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, closely related to this compound, have been studied to understand the impact of intramolecular OH⋯N hydrogen bonding. Such interactions are critical for the stability and reactivity of these compounds, offering insights into their behavior in various chemical environments (Laurella & Erben, 2016).
Asymmetric Catalysis
The use of pyrrolidine derivatives in catalyzing asymmetric Michael additions illustrates the potential application of this compound analogs in enantioselective synthesis. Such catalytic processes enable the production of compounds with high stereoselectivity, which is essential for the synthesis of chiral drugs and other biologically active molecules (Singh et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNTQDPJICVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
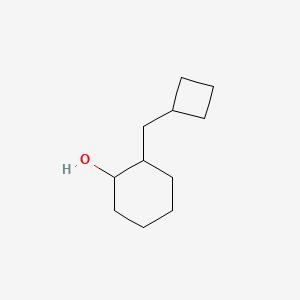
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)

